(3S,5S)-5-Amino-1-benzylpiperidin-3-ol
Overview
Description
(3S,5S)-5-Amino-1-benzylpiperidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a benzyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-Amino-1-benzylpiperidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: The chiral centers at positions 3 and 5 are introduced using chiral catalysts or chiral auxiliaries.
Substitution Reactions: The amino group is introduced via nucleophilic substitution reactions, while the benzyl group is added through alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors to scale up the synthesis.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification: Employing automated chromatography systems for efficient purification of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-Amino-1-benzylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in the presence of a base.
Major Products
The major products formed from these reactions include various substituted piperidines, nitroso derivatives, and secondary or tertiary amines.
Scientific Research Applications
(3S,5S)-5-Amino-1-benzylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-Amino-1-benzylpiperidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as neurotransmitter release or receptor activation, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-Amino-1-benzylpiperidin-3-ol: The enantiomer of the compound with different stereochemistry.
(3S,5S)-5-Amino-1-phenylpiperidin-3-ol: A similar compound with a phenyl group instead of a benzyl group.
(3S,5S)-5-Amino-1-methylpiperidin-3-ol: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
(3S,5S)-5-Amino-1-benzylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,5S)-5-amino-1-benzylpiperidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYJTGXQLHCRZ-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1O)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211812 | |
Record name | 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-13-7 | |
Record name | 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinol, 5-amino-1-(phenylmethyl)-, (3R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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